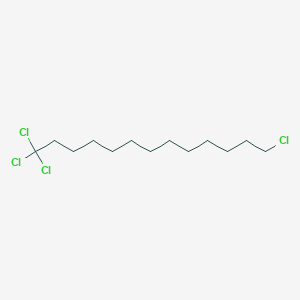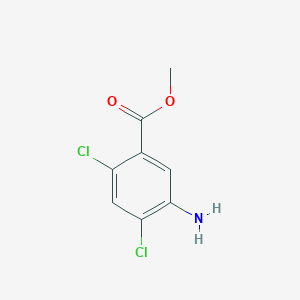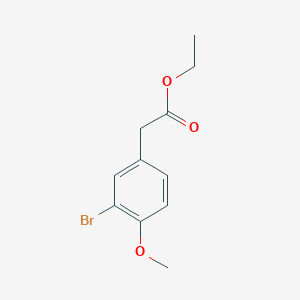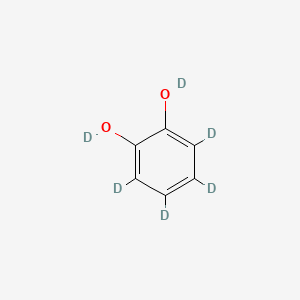
Catéchol-d6
Vue d'ensemble
Description
Catechol-d6, also known as 1,2-Dihydroxybenzene-d6, is a variant of catechol where all the hydrogen atoms are replaced by deuterium . It has the empirical formula C6D6O2 and a molecular weight of 116.15 .
Synthesis Analysis
Catechol-d6 can be synthesized using various methods. For instance, it can be synthesized through the reaction of 4-methyl catechol with propylamine in the presence of NaIO4 . Another method involves the use of catechol as a reducing agent/stabilizing agent for the synthesis of monometallic (Au, Se, and Pd) and bimetallic nanoparticles based on the redox chemistry of catechol .
Molecular Structure Analysis
The molecular structure of Catechol-d6 consists of a benzene ring with two hydroxyl groups attached to adjacent carbon atoms . The hydrogen atoms in the molecule are replaced by deuterium, which is a stable isotope of hydrogen .
Chemical Reactions Analysis
Catechol-d6, like other catechols, can undergo various chemical reactions. For instance, it can participate in aryloxyl-phenol coupling and Michael-type addition reactions . A small fraction of products is formed via Schiff base reactions . In another study, it was found that catechol can be converted into reactive oxygen species (ROS) via intramolecular redox reactions catalyzed by a Cu surface .
Physical And Chemical Properties Analysis
Catechol-d6 is a powder with a boiling point of 245 °C and a melting point of 100-103 °C . It has a density of 1.3±0.1 g/cm3 and a molar refractivity of 30.0±0.3 cm3 . The molecule has 2 hydrogen bond acceptors and 2 hydrogen bond donors .
Applications De Recherche Scientifique
Production biochimique
“Catéchol-d6” ou “1,2-Dihydroxybenzène-d6” est un composé aromatique important avec de nombreuses applications dans les domaines de la chimie fine et pharmaceutique . Il est produit à partir de glucose par des Escherichia coli modifiées génétiquement, ce qui constitue une stratégie alternative à la synthèse chimique à base de pétrole . Cette méthode de production a suscité un grand intérêt en raison de son potentiel pour la biofabrication verte .
Usines cellulaires microbiennes
La production de “this compound” à l’aide d’usines cellulaires microbiennes a fait l’objet de recherches . Cependant, la toxicité du catéchol pour les cellules microbiennes limite considérablement la production efficace de catéchol bio-basé par fermentation en une seule étape . Par conséquent, une stratégie en deux étapes pour la synthèse efficace de “this compound” a été conçue .
Biocatalyse
“this compound” est produit par biocatalyse à cellule entière . En optimisant l’expression des flavine isoprényl transférases et des protocatéchuique acid décarboxylases, le titre de “this compound” a augmenté de manière significative . Ces travaux fournissent une stratégie efficace pour la biofabrication verte de composés toxiques par des usines cellulaires Escherichia coli .
Produits chimiques fins et pharmaceutiques
“this compound” est utilisé comme précurseur dans la synthèse de produits chimiques fins tels que l’acide cis et cis-muconique (ccMA) . Le ccMA peut être utilisé pour produire une variété de polymères et de médicaments précieux, y compris l’acide adipique et l’acide téréphtalique .
Catabolisme des hormones végétales
Une plateforme de spectrométrie de masse assistée par isotope stable a été utilisée pour démontrer que l’hormone végétale, l’acide salicylique, est catabolisée en catéchol, un composé végétal secondaire répandu .
Élimination des composés phénoliques dangereux
Les laccases ont été rapportées pour leur capacité à éliminer les composés phénoliques dangereux par polymérisation oxydative . L’exploitation du comportement oxydant de différentes formes de laccases a été évaluée dans cette étude .
Mécanisme D'action
Target of Action
Catechol-d6, a deuterated derivative of catechol, primarily targets the enzyme catechol-O-methyltransferase (COMT) in the body . COMT plays a crucial role in the metabolism of catecholamines, which are neurotransmitters that include dopamine, epinephrine, and norepinephrine .
Mode of Action
Catechol-d6 interacts with its target, COMT, by acting as a substrate for the enzyme . The interaction results in the methylation of catechol-d6, a process that is part of the normal metabolic pathway of catecholamines . This interaction can alter the levels of catecholamines in the body, affecting various physiological processes.
Biochemical Pathways
Catechol-d6 is involved in the catecholamine metabolic pathway . It is catabolized to form a widespread secondary plant compound . The conversion of salicylic acid to veratrole in the reaction sequence: salicylic acid > catechol > guaiacol > veratrole, is a catabolic pathway for salicylic acid that may also be embedded in other lineages of the plant kingdom, particularly those species which are known to accumulate catechol .
Pharmacokinetics
It is known that catechols, in general, have complex pharmacokinetics due to factors such as erratic absorption, short half-life, peripheral o-methylation, and facilitated transport across the blood-brain barrier .
Result of Action
The molecular and cellular effects of Catechol-d6’s action are diverse. It has been found that catechols can interact with DNA, proteins, and membranes, ultimately leading to non-repairable damage . Reactions with nucleic acids such as adduct formation and strand breaks are among the effects. Interactions with proteins causing protein and enzyme inactivation are also observed . Furthermore, catechols can cause lipid peroxidation and uncoupling in membranes .
Action Environment
Environmental factors can influence the action of Catechol-d6. For instance, in the presence of heavy metals, such as iron or copper, catechols can form stable complexes . Additionally, the presence of oxidizing agents can lead to the oxidation of catechols to semiquinone radicals and in a next step to o-benzoquinones . These reactions can have significant implications for the toxicity and physiological effects of catechols .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Catechol-d6 plays a significant role in biochemical reactions, particularly in the study of metabolic pathways and enzyme kinetics. It interacts with various enzymes, including catechol-O-methyltransferase and catechol oxidase. Catechol-d6 serves as a substrate for these enzymes, facilitating the study of their catalytic mechanisms and the effects of isotopic substitution on reaction rates. The interactions between Catechol-d6 and these enzymes are crucial for understanding the metabolic fate of catechol derivatives and their role in cellular processes .
Cellular Effects
Catechol-d6 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the antioxidant capacity of cells by interacting with reactive oxygen species and modulating the activity of antioxidant enzymes . Additionally, Catechol-d6 can impact gene expression by influencing DNA methylation patterns, thereby affecting the transcriptional regulation of genes involved in cellular stress responses and metabolic pathways . These effects highlight the importance of Catechol-d6 in studying cellular responses to oxidative stress and other environmental factors.
Molecular Mechanism
The molecular mechanism of Catechol-d6 involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Catechol-d6 binds to specific enzymes, such as catechol-O-methyltransferase, altering their activity and influencing downstream metabolic pathways . The deuterium atoms in Catechol-d6 can affect the hydrogen bonding interactions and the overall stability of enzyme-substrate complexes, providing insights into the role of isotopic substitution in enzyme catalysis . Furthermore, Catechol-d6 can modulate gene expression by affecting the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Catechol-d6 can change over time due to its stability, degradation, and long-term impact on cellular function. Catechol-d6 is relatively stable under standard laboratory conditions, but its degradation can be influenced by factors such as pH, temperature, and the presence of reactive species . Long-term studies have shown that Catechol-d6 can have sustained effects on cellular metabolism and gene expression, making it a valuable tool for investigating chronic exposure to catechol derivatives .
Dosage Effects in Animal Models
The effects of Catechol-d6 vary with different dosages in animal models. At low doses, Catechol-d6 can enhance antioxidant defenses and improve cellular function . At high doses, it may exhibit toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects are crucial for understanding the therapeutic potential and safety profile of Catechol-d6 in biomedical research.
Metabolic Pathways
Catechol-d6 is involved in several metabolic pathways, including the β-ketoadipate pathway, which is essential for the degradation of aromatic compounds . It interacts with enzymes such as catechol 2,3-dioxygenase, facilitating the ring-cleavage of catechol derivatives and their conversion into central metabolic intermediates . These interactions highlight the role of Catechol-d6 in studying the metabolism of aromatic compounds and their impact on cellular function.
Transport and Distribution
Within cells and tissues, Catechol-d6 is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via passive diffusion or facilitated transport mechanisms . Once inside the cell, Catechol-d6 can interact with intracellular proteins and be localized to specific cellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of Catechol-d6 is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments such as the mitochondria, Golgi apparatus, or cytoplasm, depending on the cellular context . The localization of Catechol-d6 within these compartments can affect its interactions with enzymes and other biomolecules, thereby modulating its biochemical and cellular effects .
Propriétés
IUPAC Name |
1,2,3,4-tetradeuterio-5,6-dideuteriooxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H/i1D,2D,3D,4D/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIMNLLNPGFGHC-UDDMDDBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])O[2H])O[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
202656-22-2 | |
| Record name | 202656-22-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Catechol-d6 help in understanding the interaction of catecholamines with Tyrosine Hydroxylase?
A1: Catechol-d6, a deuterated form of catechol, plays a crucial role in deciphering the resonance Raman spectra of human Tyrosine Hydroxylase (hTH1) complexed with catecholamines like dopamine. The research paper by Michaud-Soret et al. [] utilized Catechol-d6 to confirm the assignment of specific vibration bands observed in the resonance Raman spectra of the hTH1-catecholamine complex. By comparing the spectra of hTH1 complexed with regular catechol and Catechol-d6, the researchers were able to identify vibrational modes associated with the catechol ring. This isotopic substitution approach helped to clarify the interaction between the enzyme and its catecholamine substrates. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid methyl ester](/img/structure/B1466104.png)
![4-(3-methoxypropoxy)-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B1466105.png)


![1-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B1466110.png)

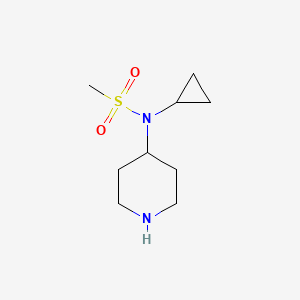
![4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B1466113.png)
![{4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid](/img/structure/B1466115.png)


